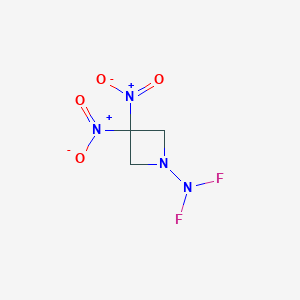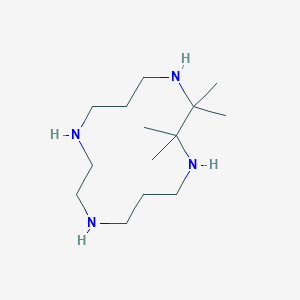
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group, making it a significant molecule in various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 4-methoxyacetophenone and 4-chlorobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone . The product is then filtered, washed with water, and recrystallized from ethanol to obtain pure crystals.
Análisis De Reacciones Químicas
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated alcohols or ketones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: It can participate in further condensation reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a precursor in the preparation of heterocyclic compounds.
Medicine: It is studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a bromine atom instead of chlorine affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
139600-24-1 |
|---|---|
Fórmula molecular |
C16H13ClO3 |
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-10,19H,1H3 |
Clave InChI |
HTMTWZVXZBFVCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)

![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)
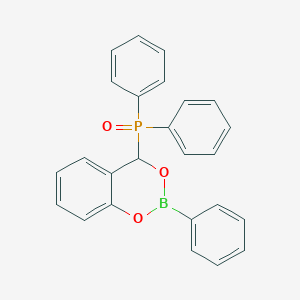


![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
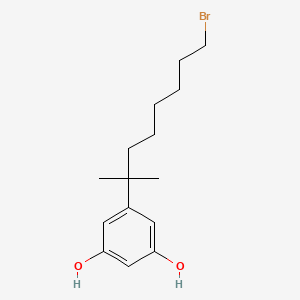

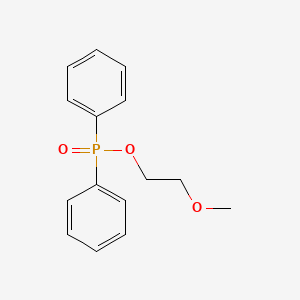
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
